n-((5-Chlorothiophen-2-yl)methyl)-2-methoxyacetamide

Catalog No.
S16160104
CAS No.
M.F
C8H10ClNO2S
M. Wt
219.69 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
n-((5-Chlorothiophen-2-yl)methyl)-2-methoxyacetami...

Product Name

n-((5-Chlorothiophen-2-yl)methyl)-2-methoxyacetamide

IUPAC Name

N-[(5-chlorothiophen-2-yl)methyl]-2-methoxyacetamide

Molecular Formula

C8H10ClNO2S

Molecular Weight

219.69 g/mol

InChI

InChI=1S/C8H10ClNO2S/c1-12-5-8(11)10-4-6-2-3-7(9)13-6/h2-3H,4-5H2,1H3,(H,10,11)

InChI Key

JONGEXUWOIAXJO-UHFFFAOYSA-N

Canonical SMILES

COCC(=O)NCC1=CC=C(S1)Cl

N-((5-Chlorothiophen-2-yl)methyl)-2-methoxyacetamide is an organic compound characterized by its unique structure, which includes a thiophene ring substituted with chlorine and a methoxyacetamide group. This compound can be represented by the molecular formula C10H10ClNO2SC_{10}H_{10}ClNO_2S and has a molecular weight of approximately 233.7 g/mol. The presence of the thiophene moiety contributes to its potential biological activities, while the methoxyacetamide group enhances its solubility and reactivity.

Typical of amides and thiophene derivatives. Key reactions include:

  • Nucleophilic Substitution: The chlorine atom on the thiophene ring can participate in nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
  • Hydrolysis: Under acidic or basic conditions, the methoxyacetamide group may hydrolyze to form the corresponding carboxylic acid and amine.
  • Condensation Reactions: The amide functionality allows for condensation reactions with various electrophiles, potentially leading to the formation of more complex structures.

N-((5-Chlorothiophen-2-yl)methyl)-2-methoxyacetamide has shown promising biological activities in preliminary studies. Its structural components suggest potential:

  • Antimicrobial Activity: Compounds with thiophene rings often exhibit antimicrobial properties, making this compound a candidate for further testing against various pathogens.
  • Anticancer Properties: Some derivatives of thiophene have been explored for their anticancer effects, suggesting that this compound may also possess similar capabilities.
  • Anti-inflammatory Effects: The methoxyacetamide group may contribute to anti-inflammatory activity, which is a significant area of research in drug development.

The synthesis of N-((5-Chlorothiophen-2-yl)methyl)-2-methoxyacetamide can be achieved through several methods:

  • Direct Alkylation: Starting from 5-chlorothiophen-2-carbaldehyde, it can be reacted with 2-methoxyacetamide in the presence of a base like potassium carbonate to yield the desired product.
    5 Chlorothiophen 2 carbaldehyde+2 methoxyacetamideN 5 Chlorothiophen 2 yl methyl 2 methoxyacetamide\text{5 Chlorothiophen 2 carbaldehyde}+\text{2 methoxyacetamide}\rightarrow \text{N 5 Chlorothiophen 2 yl methyl 2 methoxyacetamide}
  • Microwave-Assisted Synthesis: Utilizing microwave irradiation can enhance reaction rates and yields, making it a valuable technique for synthesizing this compound efficiently.
  • Multi-step Synthesis: Involves initial formation of an intermediate followed by subsequent reactions to introduce the methoxyacetyl group.

N-((5-Chlorothiophen-2-yl)methyl)-2-methoxyacetamide has potential applications in various fields:

  • Pharmaceutical Development: Due to its anticipated biological activities, this compound could serve as a lead structure for developing new antimicrobial or anticancer agents.
  • Agricultural Chemicals: Its properties may be beneficial in creating novel pesticides or herbicides.
  • Material Science: Thiophene derivatives are often used in organic electronics; thus, this compound might find applications in organic semiconductors.

Interaction studies involving N-((5-Chlorothiophen-2-yl)methyl)-2-methoxyacetamide focus on its binding affinity with biological targets such as enzymes or receptors. Preliminary studies could include:

  • Docking Studies: Computational methods to predict how this compound interacts with specific proteins involved in disease pathways.
  • In vitro Assays: Evaluating the compound's effects on cell lines to assess cytotoxicity and mechanism of action.

Several compounds share structural similarities with N-((5-Chlorothiophen-2-yl)methyl)-2-methoxyacetamide. Here are a few notable examples:

Compound NameStructure FeaturesUnique Aspects
N-(4-chloro-3-methylphenyl)-2-methoxyacetamideChlorine-substituted phenyl ringExhibits different biological activity profile
N-(5-amino-2-methylphenyl)-2-methoxyacetamideAmino group instead of chlorinePotentially higher reactivity due to amino group
N-(3-chloro-4-fluorophenyl)-2-methoxyacetamideFluorine substitutionEnhanced lipophilicity affecting bioavailability

The uniqueness of N-((5-Chlorothiophen-2-yl)methyl)-2-methoxyacetamide lies in its thiophene core combined with a methoxyacetamide side chain, which potentially provides distinct pharmacological properties compared to other compounds listed above.

XLogP3

1.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

219.0120774 g/mol

Monoisotopic Mass

219.0120774 g/mol

Heavy Atom Count

13

Dates

Modify: 2024-08-15

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